BenchChemオンラインストアへようこそ!

N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide

Coordination chemistry Metalloenzyme inhibitor design Bipyridine ligand engineering

N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide (CAS 2034473-37-3) is a synthetic small-molecule sulfonamide featuring a 2,3'-bipyridine moiety linked via a methylene bridge to a 3-chloro-4-methoxy-substituted benzenesulfonamide group. With a molecular weight of 389.9 g/mol, a computed XLogP3 of 2.5, one hydrogen bond donor, and six hydrogen bond acceptors, the compound conforms to Lipinski's Rule of Five parameters for drug-likeness.

Molecular Formula C18H16ClN3O3S
Molecular Weight 389.85
CAS No. 2034473-37-3
Cat. No. B2434221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide
CAS2034473-37-3
Molecular FormulaC18H16ClN3O3S
Molecular Weight389.85
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl
InChIInChI=1S/C18H16ClN3O3S/c1-25-18-7-5-15(9-16(18)19)26(23,24)22-11-13-4-6-17(21-10-13)14-3-2-8-20-12-14/h2-10,12,22H,11H2,1H3
InChIKeyBISSWMQZKAHMIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide (CAS 2034473-37-3): Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide (CAS 2034473-37-3) is a synthetic small-molecule sulfonamide featuring a 2,3'-bipyridine moiety linked via a methylene bridge to a 3-chloro-4-methoxy-substituted benzenesulfonamide group [1]. With a molecular weight of 389.9 g/mol, a computed XLogP3 of 2.5, one hydrogen bond donor, and six hydrogen bond acceptors, the compound conforms to Lipinski's Rule of Five parameters for drug-likeness [1]. It is commercially supplied as a research-grade building block by multiple vendors at purities ranging from 90% to 98% (e.g., AK Scientific at 95%, AmBeed on-request, Apollo Scientific at 95%) . The compound belongs to the broader bipyridine-sulfonamide chemotype, a scaffold that has been pharmacologically validated through potent PfPI4K kinase inhibition (IC50 0.9 nM for the clinical candidate CHMFL-PI4K-127) and has been claimed in patent families for neurodegenerative disease indications [2][3].

Why N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide Cannot Be Interchanged with Positional Isomers or Alternative Sulfonamide Analogs


Generic substitution within the bipyridine-sulfonamide class is precluded by three structural determinants that directly govern molecular recognition, metal coordination geometry, and physicochemical properties. First, the 2,3'-bipyridine connectivity of this compound positions the two pyridyl nitrogen atoms in a distinct spatial arrangement that differs fundamentally from the 2,4'-bipyridine isomer (CAS 2034394-05-1), altering both the bite angle for transition metal chelation and the vector of hydrogen-bonding interactions with biological targets . Second, the 3-chloro-4-methoxy substitution pattern on the benzenesulfonamide ring introduces electron-withdrawing (Cl) and electron-donating (OCH3) effects that modulate sulfonamide NH acidity and thereby influence target binding affinity relative to the simpler pyridine-3-sulfonamide analog (CAS 2034401-41-5, MW 326.4, lacking both substituents) . Third, the methylene spacer between the bipyridine and sulfonamide groups confers conformational flexibility that is absent in directly linked bipyridine-sulfonamide sultams, affecting entropic contributions to binding [1]. These differentiating features are summarized quantitatively in Section 3.

N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Differentiation: 2,3'-Bipyridine Connectivity Alters Metal Chelation Geometry Relative to the 2,4'-Bipyridine Positional Isomer

The target compound incorporates a 2,3'-bipyridine core (pyridin-2-yl attached to pyridin-3-yl position), as confirmed by IUPAC nomenclature: 3-chloro-4-methoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide [1]. Its closest positional isomer, N-([2,4'-bipyridin]-4-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide (CAS 2034394-05-1), differs exclusively in the bipyridine connectivity (2,4' vs. 2,3'), yet this single regiochemical change reorients the two pyridyl nitrogen lone pairs, producing a distinct N–N distance and chelation bite angle . In transition metal complexes, 2,3'-bipyridine forms a five-membered chelate ring upon metal coordination, whereas 2,4'-bipyridine cannot form a stable chelate with a single metal center due to unfavorable nitrogen geometry, fundamentally altering its utility as a ligand for metalloenzyme inhibitor design [2].

Coordination chemistry Metalloenzyme inhibitor design Bipyridine ligand engineering

Physicochemical Differentiation: XLogP3 and Hydrogen Bond Acceptor Count Distinguish the Target Compound from the Pyridine-3-Sulfonamide Analog

The target compound (MW 389.9, XLogP3 2.5, HBA 6, HBD 1) exhibits substantially different physicochemical properties compared to the pyridine-3-sulfonamide analog N-([2,3'-bipyridin]-5-ylmethyl)pyridine-3-sulfonamide (CAS 2034401-41-5; MW 326.4, HBA 4, lacking the benzenesulfonamide chloro and methoxy substituents) [1]. The 3-chloro-4-methoxybenzenesulfonamide group increases molecular weight by 63.5 Da, adds two hydrogen bond acceptors (methoxy oxygen and sulfonamide oxygen with altered electronics), and raises computed lipophilicity due to the aromatic chloro substituent. These differences are non-trivial for membrane permeability, as the XLogP3 of 2.5 positions the target compound within the optimal range for passive membrane diffusion (LogP 1–3), while the lower molecular weight analog may exhibit different permeability and solubility profiles [2].

Physicochemical property optimization Drug-likeness LogP-driven SAR

Scaffold Pharmacological Validation: Bipyridine-Sulfonamide Chemotype Demonstrates Sub-Nanomolar Target Engagement in PfPI4K Kinase Inhibition

While no direct bioactivity data are publicly available for the target compound itself, the bipyridine-sulfonamide chemotype to which it belongs has been rigorously validated. The structurally related compound CHMFL-PI4K-127 (6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide), derived from medicinal chemistry optimization of a bipyridine-sulfonamide scaffold, achieves an IC50 of 0.9 nM against Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K) with high selectivity over human lipid and protein kinases [1]. CHMFL-PI4K-127 exhibits EC50 values of 23–47 nM against drug-resistant P. falciparum strains and demonstrates oral efficacy in rodent malaria models (80 mg/kg blood stage, 1 mg/kg liver stage) [1]. This validates the bipyridine-sulfonamide core as a competent pharmacophore for engaging the ATP-binding pocket of lipid kinases, a finding that is directly relevant to the target compound, which retains the same bipyridine-sulfonamide scaffold with a modified sulfonamide substitution pattern [2].

Kinase inhibitor Antimalarial drug discovery Bipyridine-sulfonamide pharmacophore

Patent Landscape Precedent: Bipyridine Sulfonamide Derivatives Claimed for Neurodegenerative Disease Indications Provide Regulatory and Commercial Context

The bipyridine-sulfonamide scaffold has been claimed in granted European patent EP2643299B1 (Noscira S.A.), which covers bipyridine sulfonamide derivatives of formula (I) for the treatment and/or prophylaxis of neurodegenerative diseases, particularly Alzheimer's disease, cardiovascular disease, and ischemia-related pathologies [1]. While the specific target compound (CAS 2034473-37-3) is not explicitly listed among the exemplified compounds in this patent, its structural features—a bipyridine core, a methylene-linked sulfonamide, and aryl substitution—fall within the claimed Markush structure [1]. This patent provides class-level intellectual property context and indicates that structurally related compounds have been pursued for CNS indications requiring blood-brain barrier penetration, a property influenced by the XLogP3 and HBD count that differentiate the target compound from more polar analogs [2].

Neurodegenerative disease Alzheimer's disease Bipyridine sulfonamide patent

Commercial Availability and Purity: Multi-Vendor Sourcing with Defined Purity Tiers Enables Procurement Optionality

The target compound is commercially available from multiple suppliers through the MCULE procurement platform, with guaranteed purity specifications ranging from 90% (Advanced ChemBlocks) to 98% (Angene) . Suppliers include AK Scientific (95% purity, in stock), AA Blocks (in stock, purity not specified), Apollo Scientific (95%, by resynthesis), and AmBeed (on request, by synthesis) . Pricing at the 1 mg scale is approximately 8 USD (98% purity tier) . In contrast, the positional isomer CAS 2034394-05-1 (2,4'-bipyridine) and the pyridine-3-sulfonamide analog CAS 2034401-41-5 have distinct supplier networks, meaning that procurement lead times, pricing, and purity tiers are not interchangeable across analogs . The target compound is classified as a 'Building Block' by most suppliers, indicating its intended use as a synthetic intermediate or screening deck component rather than as a finished probe compound .

Compound procurement Building block sourcing Purity specification

Sulfonamide NH Acidity Modulation: 3-Chloro-4-Methoxy Substitution Differentiates Hydrogen-Bond Donor Strength from Unsubstituted and Heteroaryl Sulfonamide Analogs

The sulfonamide NH proton acidity is a critical determinant of hydrogen-bond donor strength in target engagement. The 3-chloro substituent (electron-withdrawing, Hammett σmeta = +0.37) and 4-methoxy substituent (electron-donating, Hammett σpara = –0.27) on the benzenesulfonamide ring exert opposing electronic effects that collectively modulate the sulfonamide NH pKa relative to unsubstituted benzenesulfonamide (σ = 0) or heteroaryl sulfonamide analogs such as pyridine-3-sulfonamide (CAS 2034401-41-5) [1]. Based on established linear free-energy relationships for substituted benzenesulfonamides, the net electron-withdrawing effect of the 3-chloro group is partially offset by the 4-methoxy group, yielding a predicted sulfonamide pKa that is intermediate between the more acidic 3-chloro-benzenesulfonamide and the less acidic 4-methoxy-benzenesulfonamide [2]. This fine-tuned electronic profile is absent in the pyridine-3-sulfonamide analog, where the heteroaryl ring exerts a distinct electronic influence on NH acidity .

Sulfonamide SAR pKa modulation Hydrogen-bond donor strength

Recommended Procurement and Application Scenarios for N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide (CAS 2034473-37-3)


Transition Metal Complexation Studies Exploiting 2,3'-Bipyridine Chelation Geometry

The 2,3'-bipyridine connectivity of the target compound, which enables formation of a five-membered chelate ring upon metal coordination, makes it suitable for synthesizing mononuclear metal complexes (e.g., with Ru(II), Pt(II), Cu(II), or Zn(II)) for studies in catalysis, photophysics, or metalloenzyme inhibitor design [1]. Unlike the 2,4'-bipyridine positional isomer (CAS 2034394-05-1), which cannot support stable mononuclear chelation, the target compound provides a geometrically defined coordination environment. Researchers should verify complex stoichiometry and geometry via X-ray crystallography or spectroscopic titration, as no pre-existing metal complex characterization data are publicly available for this specific compound [1].

Kinase Inhibitor Screening in PfPI4K or Analogous Lipid Kinase Assays

Given the class-level validation of the bipyridine-sulfonamide scaffold for PfPI4K inhibition (IC50 0.9 nM for CHMFL-PI4K-127), the target compound may be screened in PfPI4K biochemical or P. falciparum cell-based assays to evaluate whether the 2,3'-bipyridine connectivity and 3-chloro-4-methoxy substitution confer differentiated potency or selectivity [2]. Users must note that no direct activity data exist for the target compound, and the substitution-specific SAR around the benzenesulfonamide ring is unknown. Dose-response testing (e.g., 10-point IC50 determination) is essential to establish whether the target compound exhibits meaningful kinase engagement before advancing to selectivity profiling against human kinome panels [2].

CNS Drug Discovery Screening Cascades for Neurodegenerative Disease Targets

The patent precedent EP2643299B1, which claims bipyridine sulfonamide derivatives for Alzheimer's disease and ischemia, together with the target compound's favorable CNS physicochemical profile (MW 389.9, XLogP3 2.5, HBD 1), supports its consideration in CNS-focused phenotypic or target-based screening cascades [3]. The compound's computed properties fall within the desirable range for blood-brain barrier penetration based on CNS MPO scoring. As with the kinase application scenario, no direct neuroprotective activity data are available, and initial screening should include parallel assessment of general cytotoxicity (e.g., in HEK293 or HepG2 cells) and metabolic stability (e.g., mouse/human liver microsome intrinsic clearance) to contextualize any observed neuroprotective effects [3].

Synthetic Chemistry Building Block for Focused Library Construction

The target compound is commercially supplied as a research-grade building block (purity 90–98%) with its sulfonamide NH and bipyridine nitrogens serving as synthetic handles for further derivatization . The methylene spacer allows for N-alkylation or acylation at the sulfonamide nitrogen, while the bipyridine moiety can undergo N-oxidation or quaternization for increased solubility. Given multi-vendor availability through MCULE with defined purity tiers , the compound is procurement-accessible for parallel synthesis or DNA-encoded library (DEL) construction. Researchers should request certificates of analysis (CoA) from the selected supplier to confirm purity and identity (¹H NMR, LCMS) prior to committing to multi-step synthetic sequences.

Quote Request

Request a Quote for N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.